2-(Octadecyloxy)ethanol

Catalog No.
S1533086
CAS No.
9005-00-9
M.F
C20H42O2
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Octadecyloxy)ethanol

CAS Number

9005-00-9

Product Name

2-(Octadecyloxy)ethanol

IUPAC Name

2-octadecoxyethanol

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCO

Synonyms

Brij 76, Brij-78, octadecyl polyoxyethylene ether, octadecyl polyoxyethylene ether, potassium phosphate salt, octadecyl polyoxyethylene ether, sodium phosphate salt, POEODE, poly(oxyethylene) (10) stearyl ether, poly(oxyethylene) (30) stearyl ether, polyoxyethylene 20-stearyl ether, polyoxyethylene octadecyl ether, steareth-10, steareth-20, steareth-30

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO

Potential as a Surfactant:

2-(Octadecyloxy)ethanol, also known as 2-Octadecoxyethanol or Ethylene glycol monooctadecyl ether, possesses amphiphilic properties due to its structure. This means it has both a hydrophilic (water-loving) head group (the ethanol) and a hydrophobic (water-repelling) tail group (the octadecyl chain). This property makes it a potential candidate for use as a surfactant []. Surfactants are widely used in research applications for various purposes, including:

  • Solubilizing hydrophobic molecules: Surfactants can help dissolve poorly water-soluble compounds, making them accessible for further research and experimentation [].
  • Stabilizing emulsions and suspensions: Surfactants can act as emulsifying agents, preventing the separation of immiscible liquids like oil and water, and as stabilizing agents for suspensions, preventing particles from settling out [].
  • Modifying surface properties: Surfactants can be used to modify the surface properties of materials, such as enhancing cell membrane permeability in biological studies [].

Potential in Drug Delivery Systems:

Due to its amphiphilic nature and potential biocompatibility, 2-(Octadecyloxy)ethanol is being explored for its potential applications in drug delivery systems. These systems aim to deliver therapeutic agents to specific sites in the body with improved efficacy and reduced side effects []. Some potential applications include:

  • Liposome formulation: Liposomes are microscopic spheres formed from phospholipids that can encapsulate drugs. 2-(Octadecyloxy)ethanol could be used as a component in liposome formulation to improve drug stability and targeting [].
  • Micelle formation: Micelles are self-assembled structures formed by amphiphilic molecules in aqueous solutions. 2-(Octadecyloxy)ethanol could be used to form micelles for drug encapsulation and delivery [].

Research in Other Areas:

-(Octadecyloxy)ethanol is also being investigated for potential applications in other fields of scientific research, including:

  • Material science: As a potential component in the development of new materials with specific properties, such as self-assembling structures or lubricants [].
  • Environmental science: As a potential tool for studying the behavior of organic pollutants in water due to its ability to interact with both water and organic molecules [].

2-(Octadecyloxy)ethanol, also known as 2-Octadecoxyethanol or Ethylene glycol monooctadecyl ether, is an organic compound with the chemical formula C20H42O2 []. It belongs to a class of compounds called fatty alcohol ethoxylates. These compounds are not naturally occurring but are synthesized for various industrial applications []. Research on 2-(Octadecyloxy)ethanol is primarily focused on its use as a component in other materials or its role in specific chemical processes.


Molecular Structure Analysis

The key feature of 2-(Octadecyloxy)ethanol is its long hydrocarbon chain (octadecyl group) attached to an ethanol molecule. The ethanol group consists of a two-carbon chain with a hydroxyl (OH) group at one end. The oxygen atom in the hydroxyl group bridges the ethanol chain to the octadecyl group (18 carbon chain) through an ether linkage (C-O-C) [, ]. This structure gives the molecule amphiphilic properties, meaning it has both a hydrophobic (water-fearing) tail (octadecyl group) and a hydrophilic (water-loving) head (ethanol group) [].


Chemical Reactions Analysis

Synthesis of 2-(Octadecyloxy)ethanol typically involves reacting ethylene oxide with octadecanol (octadecyl alcohol) in the presence of a catalyst [].

C18H37OH + n(C2H4O) -> C18H37O(C2H4O)nH []

(n represents the number of ethylene oxide units that can be attached)

The specific reaction conditions and catalyst used can influence the final product's structure and properties. Decomposition of 2-(Octadecyloxy)ethanol can occur under high temperatures or acidic/basic conditions, breaking down into its constituent parts (octadecanol and ethylene glycol) [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H42O2 []
  • Molecular Weight: 314.55 g/mol []
  • Melting Point: 48-53 °C []
  • Density: 0.867 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents []

The amphiphilic nature of 2-(Octadecyloxy)ethanol allows it to interact with both water and oil phases. This property makes it a potential candidate for various applications, such as:

  • Surfactants: In detergents and cleaning agents, the molecule's ability to lower the surface tension of water allows for better penetration and removal of dirt and grease [].
  • Stabilizers: It can act as an emulsifier, helping to stabilize mixtures of immiscible liquids like oil and water in emulsions [].
  • Wetting Agents: By reducing the water-repellency of surfaces, it can improve wetting properties [].

XLogP3

8.4

GHS Hazard Statements

Aggregated GHS information provided by 1168 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 181 of 1168 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 987 of 1168 companies with hazard statement code(s):;
H302 (19.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (71.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (20.97%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (40.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

9005-00-9
2136-72-3

Wikipedia

2-(Octadecyloxy)ethanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Emulsifying; Gel forming; Refatting; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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